Zymosan A

Description

Propriétés

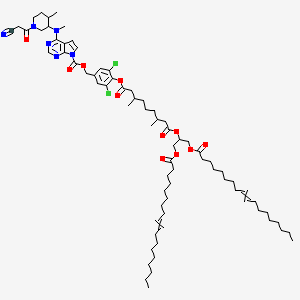

Numéro CAS |

200443-93-2 |

|---|---|

Formule moléculaire |

C74H112Cl2N6O11 |

Poids moléculaire |

1332.6 g/mol |

Nom IUPAC |

1-O-[2,6-dichloro-4-[[4-[[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]oxymethyl]phenyl] 9-O-[1,3-di(octadec-9-enoyloxy)propan-2-yl] 3,7-dimethylnonanedioate |

InChI |

InChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3 |

Clé InChI |

JITWMWVPQUZNBO-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CC(C)CCCC(C)CC(=O)OC1=C(C=C(C=C1Cl)COC(=O)N2C=CC3=C2N=CN=C3N(C)C4CN(CCC4C)C(=O)CC#N)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Zymosan A from Saccharomyces cerevisiae: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosan A is a complex, insoluble polysaccharide-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae.[1][2][3] For decades, it has served as a classical and potent immunostimulant in biomedical research, primarily used to induce sterile inflammation and study the mechanisms of innate immunity.[4][5] Its ability to activate multiple pattern recognition receptors (PRRs) makes it an invaluable tool for investigating cellular signaling, immune cell activation, and the pathogenesis of inflammatory diseases.[6] This guide provides a comprehensive overview of the core properties, mechanisms of action, and experimental applications of this compound.

Core Physicochemical and Biochemical Properties

This compound is a crude preparation consisting of protein-carbohydrate complexes.[5] Its primary active components are β-glucans, which are glucose polymers linked by β-1,3-glycosidic bonds.[5][7][8] The particle-like nature of Zymosan is critical for many of its biological activities, including phagocytosis and inflammasome activation.[9]

Table 1: Physicochemical and Biochemical Properties of this compound

| Property | Description | Source(s) |

| Biological Source | Cell wall of Saccharomyces cerevisiae (baker's yeast) | [1][3][10] |

| Biochemical Composition | Approx. 73% polysaccharide (β-glucan, mannan), 15% protein, 7% lipid, and inorganic components. | [1][2][6] |

| Molecular Formula | (C₆H₁₀O₅)ₓ | [11] |

| Molecular Weight | Variable; reported as a macromolecule with a molecular weight of ~296 kDa. | [11][12] |

| Appearance | Off-white to light brown or light grey-to-beige powder, may contain small lumps. | [3][6][10][13] |

| Solubility | Insoluble in water and ethanol.[3][6][11] Dispersible in aqueous systems like saline to form a fine suspension.[3][10] Soluble in DMSO with heating and pH adjustment.[14] | |

| Particle Size | Average diameter is approximately 3 µm. | [3][10] |

| Stability & Storage | Highly stable to temperature, including boiling.[3] Store desiccated at 2-8°C or -15°C for long-term stability.[3][6][7][10] |

Mechanism of Action and Signaling Pathways

This compound is recognized by the innate immune system as a Pathogen-Associated Molecular Pattern (PAMP).[15] It engages multiple PRRs on the surface of immune cells, primarily macrophages, dendritic cells (DCs), and neutrophils, to initiate a robust inflammatory response.[6][16] The two principal receptor systems are Toll-like Receptor 2 (TLR2) and Dectin-1.[5][17]

-

Toll-like Receptor 2 (TLR2): this compound is a classic agonist for TLR2, which forms a heterodimer with TLR6.[6][17] This interaction is facilitated by the co-receptor CD14.[17] Upon binding, the TLR2/6 complex recruits the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[9][18] Activated NF-κB translocates to the nucleus to drive the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and pro-IL-1β.[6][9]

-

Dectin-1 (CLEC7A): This C-type lectin receptor directly binds to the β-1,3-glucan components of Zymosan.[5][16] Dectin-1 signaling is independent of MyD88 and proceeds through an immunoreceptor tyrosine-based activation motif (ITAM)-like domain.[18] This leads to the activation of spleen tyrosine kinase (Syk), which triggers several downstream events, including phagocytosis, the production of reactive oxygen species (ROS), and activation of the NLRP3 inflammasome.[9][18]

-

Receptor Collaboration: The full spectrum of Zymosan-induced immune responses relies on the synergistic collaboration between TLR2 and Dectin-1 pathways.[17][18][19] While TLR2 is essential for initiating the production of pro-inflammatory cytokines, Dectin-1 signaling is crucial for phagocytosis, ROS production, and the processing of pro-IL-1β into its active form by the NLRP3 inflammasome.[9][18] Zymosan is also recognized by Complement Receptor 3 (CR3) and scavenger receptors.[6]

Biological Effects and Research Applications

This compound is widely used to model inflammatory responses both in vitro and in vivo. Its administration leads to a predictable and reproducible inflammatory cascade, making it ideal for testing anti-inflammatory therapeutics.

In Vitro Effects:

-

Cytokine Induction: Induces robust production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (MCP-1) in macrophages and DCs.[5][6][20][21]

-

Phagocytosis: As a particulate agent, it is readily phagocytosed by macrophages and neutrophils, a process largely mediated by Dectin-1.[18]

-

Respiratory Burst: Triggers the production of reactive oxygen species (ROS) in phagocytes.[6][18]

-

Inflammasome Activation: A potent activator of the NLRP3 inflammasome, leading to the maturation and secretion of IL-1β.[9]

In Vivo Models:

-

Acute Peritonitis: Intraperitoneal (i.p.) injection is a standard model for studying acute inflammation, leukocyte recruitment, and the resolution of inflammation.[20]

-

Multiple Organ Dysfunction Syndrome (MODS): High-dose i.p. injection in rodents leads to systemic inflammation and organ damage, mimicking aspects of human MODS.[4][6]

-

Air Pouch Model: Subcutaneous injection into a pre-formed air pouch allows for the study of localized inflammation and inflammatory exudate.

-

Adjuvant: this compound can act as a vaccine adjuvant, enhancing humoral and cell-mediated immune responses to co-administered antigens.[11][15]

Table 2: Quantitative Data on this compound Usage in Experimental Models

| Model/Assay | Species/Cell Line | This compound Concentration/Dose | Key Outcome(s) | Source(s) |

| In Vitro Cytokine Production | Murine Bone Marrow-Derived Macrophages | 1 - 10 µg/mL | Induction of TNF-α. | [17] |

| In Vitro NF-κB Activation | HEK 293 cells (transfected) | 100 µg/mL | Activation of NF-κB luciferase reporter. | [18] |

| In Vitro Gene Expression | RAW 264.7 Macrophages | 100 µg/mL | Increased expression of TNFα, IL1β, and IL6. | [12][22] |

| Acute Peritonitis | C57BL/6 Mice | 0.25 - 1 mg/mouse (i.p.) | Leukocyte (especially neutrophil) infiltration into the peritoneal cavity; increased MCP-1 levels. | [20] |

| Systemic Inflammation / MODS | C57BL/6 Mice | 80 - 500 mg/kg (i.p.) | Vasculitis, arterial stiffness, potential for organ dysfunction. | [6][14] |

| Radioprotection | Mice | 25 - 50 mg/kg (i.p.) | Protection against radiation-induced intestinal and hematopoietic damage. | [14][23] |

| Adipogenesis Induction | C57Bl6 Mouse | 0.02 - 200 µg/mL (in Matrigel) | Dose-dependent induction of new adipose tissue formation. | [24] |

Experimental Protocols

Protocol 4.1: Preparation of this compound Suspension for In Vivo Injection

This compound is insoluble and must be prepared as a homogenous suspension for consistent experimental results. Boiling is a critical step to inactivate any contaminating enzymatic activity and to ensure proper particle dispersion.

Materials:

-

This compound powder

-

Sterile, pyrogen-free 0.9% saline

-

Sterile glass vial or tube

-

Boiling water bath

-

Vortex mixer

-

Centrifuge

Methodology:

-

Weigh the desired amount of this compound powder in a sterile vial.

-

Add the required volume of sterile 0.9% saline to achieve the final desired concentration (e.g., 10 mg/mL).

-

Vortex vigorously for 1-2 minutes to create an initial suspension.

-

Place the vial in a boiling water bath for 60 minutes.[3] This step helps to break up aggregates and sterilize the suspension.

-

Allow the suspension to cool to room temperature.

-

Wash the particles (optional but recommended): Centrifuge the suspension (e.g., 1500 x g for 15 minutes), discard the supernatant, and resuspend the pellet in the original volume of fresh sterile saline. Repeat 2-3 times.

-

Before injection, vortex the final suspension vigorously to ensure it is homogenous. Administer the required dose to the animal based on body weight or a fixed dose per animal.

Protocol 4.2: Zymosan-Induced Acute Peritonitis in Mice

This protocol describes a common model to study acute inflammation and the efficacy of anti-inflammatory compounds.

Materials:

-

Prepared this compound suspension (e.g., 1 mg/mL in sterile saline)

-

8-12 week old C57BL/6 mice (or other appropriate strain)

-

Test compound or vehicle control

-

Peritoneal lavage buffer: Sterile PBS with 2-5 mM EDTA

-

Hemocytometer or automated cell counter

-

Materials for flow cytometry or cytokine analysis (ELISA)

Workflow:

Methodology:

-

(Optional Pre-treatment): Administer the test anti-inflammatory compound or vehicle to groups of mice at a specified time (e.g., 30 minutes) before Zymosan challenge.[20]

-

Induction: Inject a prepared, homogenous suspension of this compound intraperitoneally (i.p.). A typical dose is 0.25 mg per mouse.[20]

-

Incubation: House the animals for a defined period to allow inflammation to develop. A 4-hour time point is common for assessing peak neutrophil infiltration.[20]

-

Sample Collection: Euthanize the mice via an approved method. Expose the peritoneal cavity and inject 5-10 mL of cold peritoneal lavage buffer (PBS + EDTA). Massage the abdomen gently, then aspirate the lavage fluid.

-

Analysis:

-

Cell Infiltration: Centrifuge the lavage fluid to pellet the cells. Resuspend the pellet and count the total number of leukocytes using a hemocytometer. Perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin with staining.

-

Cytokine Analysis: Use the supernatant from the centrifugation step to measure the levels of key inflammatory mediators like TNF-α, IL-6, and MCP-1 by ELISA.[20]

-

Conclusion

This compound from Saccharomyces cerevisiae remains a cornerstone reagent in immunology and inflammation research. Its well-characterized composition and dual-receptor agonist activity for TLR2 and Dectin-1 provide a reliable and robust system for inducing inflammatory responses. By understanding its core properties and utilizing standardized protocols, researchers can effectively leverage this compound to dissect the complex signaling pathways of the innate immune system and to evaluate the efficacy of novel anti-inflammatory therapies.

References

- 1. This compound (from Saccharomyces cerevisiae) | 58856-93-2 | Z-9500 [biosynth.com]

- 2. This compound (from Saccharomyces cerevisiae) | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Zymosan-induced generalized inflammation: experimental studies into mechanisms leading to multiple organ dysfunction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zymosan - Wikipedia [en.wikipedia.org]

- 6. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. In Vivo Zymosan Treatment Induces IL15-Secreting Macrophages and KLRG1-Expressing NK Cells in Mice [mdpi.com]

- 9. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. toku-e.com [toku-e.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemimpex.com [chemimpex.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. invivogen.com [invivogen.com]

- 18. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The β-glucan receptor dectin-1 functions together with TLR2 to mediate macrophage activation by mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The mechanism for the radioprotective effects of zymosan‐A in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Zymosan-induced inflammation stimulates neo-adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Zymosan A mechanism of action in macrophages

An In-depth Technical Guide to the Mechanism of Action of Zymosan A in Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a well-characterized pathogen-associated molecular pattern (PAMP) derived from the cell wall of the yeast Saccharomyces cerevisiae.[1] It is a complex polysaccharide-protein matrix, primarily composed of β-1,3-glucans and mannans.[1][2] For decades, Zymosan has served as a classic tool in immunology to investigate the mechanisms of innate immune recognition, phagocytosis, and the induction of inflammatory responses.[3][4] Its interaction with macrophages, key sentinel cells of the innate immune system, triggers a cascade of intracellular signaling events, culminating in a diverse array of cellular responses. This guide provides a detailed technical overview of the core mechanisms governing the interaction between this compound and macrophages, focusing on receptor engagement, key signaling pathways, and the resulting functional outcomes.

Recognition of this compound: The Role of Pattern Recognition Receptors (PRRs)

Macrophages utilize a suite of germline-encoded PRRs to recognize the conserved molecular structures of this compound. The response is not mediated by a single receptor but rather by a coordinated effort of several, with Dectin-1 and Toll-like Receptors playing the most prominent roles.

-

Dectin-1 (CLEC7A): This C-type lectin receptor is the primary receptor for β-glucans on macrophages.[5][6] The binding of Zymosan's β-glucan component to Dectin-1 is a critical initiating event for phagocytosis, respiratory burst, and the activation of specific signaling pathways.[1][7] Dectin-1 is widely expressed in myeloid lineage cells, including macrophages, monocytes, and dendritic cells.[5]

-

Toll-Like Receptor 2 (TLR2) and Toll-Like Receptor 6 (TLR6): Zymosan is a potent activator of TLR2, which forms a heterodimer with TLR6 to recognize its molecular patterns.[2][3][8] This receptor complex is essential for inducing the expression of many pro-inflammatory cytokines through the activation of the NF-κB transcription factor.[3][9] TLR2 directly binds to Zymosan to initiate this signaling cascade.[9]

-

Other Receptors: While Dectin-1 and TLR2/6 are central, other receptors also contribute to the recognition and response to Zymosan. These include the Mannose Receptor (for phagocytosis of unopsonized Zymosan), Scavenger Receptors , and Complement Receptor 3 (CR3) .[1][10][11]

Core Signaling Pathways in Macrophages

The engagement of PRRs by this compound initiates multiple, interconnected signaling pathways that orchestrate the macrophage's response. These pathways can be both synergistic and, in some cases, modulatory.

Dectin-1 Signaling Pathway

The Dectin-1 pathway is largely dependent on the recruitment and activation of the Spleen tyrosine kinase (Syk).[6] While Dectin-1's cytoplasmic tail contains an ITAM-like motif, it signals to activate Syk, which is crucial for specific downstream responses.[6][7]

-

Syk-Dependent Calcium and MAPK Activation: Zymosan binding to Dectin-1 leads to the activation of a Syk-dependent calcium signaling pathway.[7] This involves the activation of Calmodulin-dependent kinase II (CaMKII) and the proline-rich tyrosine kinase 2 (Pyk2).[7] These kinases transduce the calcium signal into the activation of the ERK-MAPK pathway and the transcription factor CREB, which is a key driver for the production of the anti-inflammatory cytokine IL-10.[7]

-

Syk-Dependent NF-κB Activation: In parallel, Syk activation can lead to the formation of a CARD9-Bcl10-Malt1 complex, which subsequently activates the IκB kinase (IKK) complex, leading to NF-κB activation.[12]

-

Reactive Oxygen Species (ROS) Production: The Dectin-1-Syk axis is essential for triggering the respiratory burst, leading to the production of ROS.[6] Interestingly, while Syk is required for ROS production, it is not always essential for the phagocytosis of Zymosan particles in macrophages.[6]

TLR2/TLR6 Signaling Pathway

The recognition of Zymosan by the TLR2/TLR6 heterodimer triggers a distinct, MyD88-dependent signaling cascade that is a major driver of acute inflammation.[13][14]

-

MyD88 Recruitment: Upon ligand binding, the Toll/IL-1 receptor (TIR) domains of the TLRs recruit the adaptor protein MyD88.[13]

-

IRAK and TRAF6 Activation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, which in turn activate TRAF6.

-

MAPK and NF-κB Activation: TRAF6 activation leads to the downstream activation of both the MAPK cascades (p38, JNK, ERK) and the IKK complex.

-

Cytokine Gene Expression: Activation of the IKK complex results in the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus.[1][3] This drives the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and the inactive precursor pro-IL-1β.[13][14]

NLRP3 Inflammasome Activation

Zymosan is a potent activator of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of IL-1β.[14] This process requires two distinct signals:

-

Signal 1 (Priming): The TLR2/MyD88/NF-κB pathway provides the first signal, which upregulates the transcription of NLRP3 components and the inactive cytokine precursor, pro-IL-1β.[14]

-

Signal 2 (Activation): The second signal is triggered by Zymosan and leads to the assembly of the inflammasome complex (NLRP3, ASC, pro-caspase-1). This activation is driven by a decrease in intracellular potassium (K+) ions and a rapid drop in intracellular ATP concentration.[14] Once assembled, the inflammasome activates Caspase-1, which then cleaves pro-IL-1β into its mature, highly pro-inflammatory form, IL-1β, for secretion.[14] Notably, this activation of Caspase-1 does not require phagocytosis of the Zymosan particle.[14]

Modulatory cAMP/PKA Pathway

In addition to pro-inflammatory signaling, Zymosan can also induce an immunomodulatory pathway that dampens the inflammatory response. This helps explain why Zymosan can sometimes be a weaker inducer of certain cytokines compared to other TLR2 ligands.[15]

-

G-Protein Activation: Zymosan interacts with G-protein coupled receptors, primarily activating G12/13 heterotrimeric G proteins.[15]

-

cAMP Production: This leads to the activation of adenylyl cyclase type VII (AC7), which synthesizes cyclic AMP (cAMP) from ATP.[15]

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[15]

-

Dampened Inflammation: The PKA pathway exerts an inhibitory effect on pro-inflammatory signaling, leading to reduced production of cytokines like TNF-α.[15]

Key Cellular Responses to this compound

The integration of the signaling pathways described above results in several key functional outcomes in macrophages.

-

Phagocytosis: Macrophages efficiently engulf Zymosan particles. This process is initiated by binding to receptors like Dectin-1 and the Mannose Receptor, followed by actin-driven membrane extensions that internalize the particle into a phagosome.[10][16]

-

Cytokine & Chemokine Production: Macrophages secrete a broad spectrum of cytokines and chemokines in response to Zymosan. This includes pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-12, and CXCL1/KC , which recruit and activate other immune cells.[1][5][13] They also produce the regulatory cytokine IL-10 , primarily through the Dectin-1-Syk-CREB pathway.[7][17]

-

Respiratory Burst: Zymosan triggers a rapid release of ROS, such as superoxide and hydrogen peroxide, in a process dependent on the Dectin-1/Syk pathway.[5][6] These molecules have direct antimicrobial activity and can also act as signaling intermediates.

-

Macrophage Polarization: Zymosan can influence macrophage polarization. Compared to the potent TLR4 agonist LPS, Zymosan induces high levels of IL-10 and low levels of IL-12p40, a cytokine profile associated with a regulatory or "M2b" phenotype. It can also repolarize alternatively activated (M2) macrophages toward a pro-inflammatory (M1) phenotype.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on macrophages.

Table 1: Time-Course of Regulatory Marker Induction in Murine Bone Marrow-Derived Macrophages (BMDMs) Stimulated with this compound.

| Gene/Protein | Treatment | Time Point | Fold Induction (mRNA) / Concentration (Protein) | Reference |

| SphK1 (mRNA) | 200 µg/ml Zymosan | 4 h | ~15-fold | |

| LIGHT (mRNA) | 200 µg/ml Zymosan | 4 h | ~3-fold | |

| IL-10 (mRNA) | 200 µg/ml Zymosan | 4 h | ~12-fold | |

| IL-12p40 (mRNA) | 200 µg/ml Zymosan | 4 h | ~25-fold | |

| IL-10 (Protein) | 200 µg/ml Zymosan | 8 h | ~1500 pg/ml | |

| IL-12p40 (Protein) | 200 µg/ml Zymosan | 8 h | ~1000 pg/ml | |

| (Data are approximate values interpreted from figures in the cited literature.) |

Table 2: Effect of this compound on Cytokine Production in Different Macrophage Models.

| Cytokine | Cell Type | Zymosan Conc. | Incubation Time | Result | Reference |

| TNF-α | RAW264.7 cells | Not specified | Not specified | Significant induction | [9] |

| TNF-α, IL-1β, CXCL1/KC | Mouse Peritoneal Macrophages | 30 µ g/cavity (in vivo) | 4 h | Increased levels in joint tissue | [13] |

| IL-10 | Human Macrophages | Not specified | Not specified | Production dependent on CaMK-Pyk2-ERK pathway | [7] |

| TNF-α, IL-6, IL-1β | Murine Macrophages | Not specified | Not specified | Increased production | [2] |

Experimental Protocols

The study of Zymosan's effects on macrophages relies on a set of core immunological and cell biology techniques.

Protocol: Macrophage Stimulation and Cytokine Measurement by ELISA

This protocol outlines the measurement of secreted cytokines following Zymosan stimulation.

-

Cell Seeding: Seed macrophages (e.g., RAW264.7 or primary bone marrow-derived macrophages) in a 96-well tissue culture plate at a density of 0.1 million cells/well and allow them to adhere overnight.[18]

-

Stimulation: Prepare a stock solution of this compound in sterile PBS. Remove the culture medium from the cells and replace it with fresh medium containing the desired concentration of this compound (e.g., 10-200 µg/mL). Include an unstimulated control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 4, 8, or 24 hours).[18]

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any cells and debris. Carefully collect the supernatant and store it at -80°C until analysis.[19]

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[18]

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).[18]

-

Block the plate with a blocking buffer (e.g., 10% FCS in PBS) for 1-2 hours at room temperature.[18][19]

-

Add standards and collected supernatants to the wells and incubate for 2 hours.[18]

-

Wash, then add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour.[19]

-

Wash, then add Streptavidin-HRP conjugate and incubate for 1 hour.[19]

-

Wash, then add a substrate solution (e.g., TMB) and allow the color to develop.[18]

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.[18]

-

Calculate cytokine concentrations by comparing sample absorbance to the standard curve.[18]

-

Protocol: Zymosan Phagocytosis Assay

This protocol describes a common method to quantify the engulfment of Zymosan particles.

-

Cell Seeding: Seed macrophages in a 96-well plate (preferably with an optically clear bottom) and allow them to adhere overnight.[20]

-

Particle Preparation: Use commercially available fluorescein-conjugated Zymosan (FITC-Zymosan) or a quantitative colorimetric assay kit.[16][21] Resuspend the particles in culture medium.

-

Incubation: Add the FITC-Zymosan suspension to the macrophage-containing wells at a specific particle-to-cell ratio (e.g., 10:1 or 50:1).[20] Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow phagocytosis.[16][20] A control at 4°C can be included to measure binding without internalization.

-

Quenching/Washing: To differentiate between internalized and surface-bound particles, add a quenching agent like trypan blue to quench the fluorescence of external particles. Alternatively, wash the wells vigorously with ice-cold PBS to remove non-phagocytosed particles.[16]

-

Quantification: Measure the fluorescence intensity of the ingested particles using a fluorescence microplate reader.[16] Alternatively, cells can be fixed, and the number of ingested particles per cell can be counted using fluorescence microscopy.[22]

Protocol: Western Blot Analysis of MAPK and NF-κB Activation

This protocol is used to detect the phosphorylation status of key signaling proteins.

-

Cell Culture and Stimulation: Seed macrophages in 6-well plates to achieve 70-80% confluency.[23] Stimulate the cells with this compound for short time points (e.g., 0, 15, 30, 60 minutes) to capture transient phosphorylation events.

-

Protein Extraction: After stimulation, immediately place the plate on ice and wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

-

Quantification: Scrape the cell lysate, collect it, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[23] Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p65 or anti-phospho-ERK1/2).[23][24]

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed with an antibody against the total form of the protein (e.g., anti-total p65 or anti-total ERK1/2) or a loading control like β-actin or GAPDH.[23]

References

- 1. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]

- 6. Dectin-1 activates Syk tyrosine kinase in a dynamic subset of macrophages for reactive oxygen production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 9. Direct binding of Toll-like receptor 2 to zymosan, and zymosan-induced NF-kappa B activation and TNF-alpha secretion are down-regulated by lung collectin surfactant protein A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phagocytosis of Unopsonized Zymosan by Human Monocyte‐Derived Macrophages: Maturation and Inhibition by Mannan | Semantic Scholar [semanticscholar.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Dectin-1 Activation by a Natural Product β-Glucan Converts Immunosuppressive Macrophages into an M1-like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toll-like receptor 2/MyD88 signaling mediates zymosan-induced joint hypernociception in mice: participation of TNF-α, IL-1β and CXCL1/KC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid Measurement of Phagocytosis by Macrophages [jstage.jst.go.jp]

- 17. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 19. bowdish.ca [bowdish.ca]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

Zymosan A: A Technical Guide to its Activation of the Innate Immune System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosan A, a glucan-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae, serves as a potent activator of the innate immune system. For decades, it has been a valuable tool in immunological research to study pathogen recognition, inflammatory signaling, and the orchestration of host defense mechanisms. This technical guide provides an in-depth overview of the core mechanisms by which this compound triggers innate immunity, with a focus on the key receptors, signaling pathways, and cellular responses. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Core Mechanisms of this compound-Induced Innate Immune Activation

This compound is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). This recognition is primarily mediated by a concert of pattern recognition receptors (PRRs) expressed on the surface of various immune cells, particularly macrophages, dendritic cells, and neutrophils. The principal receptors involved are Toll-like receptor 2 (TLR2), Dectin-1, and complement receptors.

Receptor Recognition

-

Toll-like Receptor 2 (TLR2): this compound is a classic agonist for TLR2, which forms heterodimers with either TLR1 or TLR6 to recognize different components of the yeast cell wall. This interaction is a critical initiating event for a pro-inflammatory signaling cascade.

-

Dectin-1: This C-type lectin receptor is a primary receptor for β-glucans, a major component of the this compound particle. Dectin-1 engagement triggers a distinct signaling pathway that synergizes with TLR2 signaling to mount a robust immune response.

-

Complement Receptors: this compound can activate the complement system, primarily through the alternative pathway[1]. This leads to the deposition of complement components, such as C3b and iC3b, on the surface of the this compound particle. These opsonins are then recognized by complement receptors (e.g., CR3 or Mac-1) on phagocytes, facilitating phagocytosis and further immune activation.

Intracellular Signaling Pathways

The engagement of TLR2 and Dectin-1 by this compound initiates a complex network of intracellular signaling pathways, leading to the activation of transcription factors that drive the expression of genes involved in inflammation and immunity.

-

MyD88-Dependent Pathway (TLR2): Upon ligand binding, TLR2 recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) , including p38 and JNK.

-

Syk-Dependent Pathway (Dectin-1): Dectin-1 signaling is mediated by the spleen tyrosine kinase (Syk). Upon this compound binding, Dectin-1's immunoreceptor tyrosine-based activation motif (ITAM)-like domain becomes phosphorylated, leading to the recruitment and activation of Syk[2]. This pathway also culminates in the activation of NF-κB and MAPKs, often in synergy with TLR2 signaling.

-

Downstream Consequences: The activation of NF-κB and MAPKs results in the transcription and translation of a wide array of pro-inflammatory cytokines, chemokines, and other mediators that orchestrate the innate immune response.

Cellular Responses

The signaling cascades triggered by this compound manifest in several key cellular responses:

-

Cytokine and Chemokine Production: Activated immune cells release a battery of signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and various chemokines. These molecules amplify the inflammatory response and recruit other immune cells to the site of "infection."

-

Phagocytosis: this compound particles are efficiently engulfed by phagocytes like macrophages and neutrophils[3][4][5][6][7]. This process is crucial for clearing the "pathogen" and for antigen presentation to initiate an adaptive immune response.

-

Reactive Oxygen Species (ROS) Production: Phagocytes undergo a "respiratory burst," generating ROS through the action of the NADPH oxidase complex[8][9][10][11][12][13]. ROS have direct microbicidal activity and also play a role in signaling.

Signaling Pathway Diagrams

Quantitative Data on this compound-Induced Cellular Responses

The following tables summarize quantitative data on key cellular responses to this compound stimulation from various studies. It is important to note that absolute values can vary depending on the specific cell type, this compound preparation, and experimental conditions.

Table 1: this compound-Induced Cytokine Production in Macrophages

| Cell Type | This compound Conc. (µg/mL) | Time (h) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Reference |

| RAW 264.7 | 100 | 24 | ~3000 | - | - | [14] |

| RAW 264.7 | 10-500 | 24 | Dose-dependent increase | - | - | [14] |

| Murine Peritoneal | 200 | 4 | - | - | Not specified | [15] |

| Human Monocyte-derived | 50 | 24 | - | ~4000 | - | [16] |

Table 2: this compound-Induced Phagocytosis

| Cell Type | Zymosan:Cell Ratio | Time (min) | Phagocytic Index (%) | Method | Reference |

| Human Neutrophils | 10:1 | 15 | ~83% internalized | Flow Cytometry | [17] |

| RAW 264.7 | 50:1 | 30 | Inhibition by Cytochalasin D | Microscopy | [18] |

| Human Monocyte-derived | 5:1 | 30 | Maximal uptake | Flow Cytometry | [7] |

| Human Neutrophils | Not specified | 60 | Time-dependent increase | Electron Microscopy | [19] |

Table 3: this compound-Induced Reactive Oxygen Species (ROS) Production

| Cell Type | This compound Conc. (µg/mL) | Time (min) | Measurement | Method | Reference |

| Human Macrophages | Not specified | 30-45 | Peak production | Aminophenyl fluorescein | [1][10] |

| Human Monocyte-derived Dendritic Cells | 5 particles/cell | ~2 | Crystal formation | NBT assay | [8] |

| Murine Neutrophils | 10 | 60 | Kinetic increase | Luminol chemiluminescence | [9][12] |

| RAW 264.7 | Not specified | Not specified | ~40% less than human mo-DCs | H2DCFDA | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on innate immune cells.

Protocol 1: this compound Stimulation of Macrophages for Cytokine Analysis

-

Cell Culture: Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well tissue culture plate at a density of 1-5 x 10^5 cells/mL and allow them to adhere overnight.

-

This compound Preparation: Prepare a stock solution of this compound in sterile PBS. On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 10, 100 µg/mL).

-

Stimulation: Carefully remove the culture medium from the wells and replace it with the this compound-containing medium or control medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 8, 24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and this compound particles. Carefully collect the supernatant without disturbing the cell layer.

-

Cytokine Quantification: Analyze the collected supernatants for the presence of specific cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Protocol 2: this compound-Induced Phagocytosis Assay using Flow Cytometry

-

Zymosan Labeling: Label this compound particles with a fluorescent dye such as fluorescein isothiocyanate (FITC) according to standard protocols.

-

Cell Preparation: Prepare a single-cell suspension of phagocytes (e.g., neutrophils or macrophages) in a suitable buffer.

-

Incubation: Incubate the cells with the fluorescently labeled this compound at a specific ratio (e.g., 10:1) at 37°C for different time points (e.g., 15, 30, 60 minutes).

-

Quenching: After incubation, add a quenching agent like trypan blue to the cell suspension to quench the fluorescence of extracellularly bound this compound.

-

Washing: Wash the cells multiple times with cold PBS to remove the quenching agent and any unbound this compound.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The percentage of fluorescent cells represents the phagocytic cells, and the mean fluorescence intensity (MFI) can indicate the amount of this compound engulfed per cell.

Protocol 3: Measurement of this compound-Induced ROS Production

-

Cell Preparation: Plate phagocytes in a 96-well plate suitable for fluorescence or luminescence reading.

-

Probe Loading: Load the cells with a ROS-sensitive probe. For intracellular ROS, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used. For extracellular and intracellular ROS, a luminol-based chemiluminescence assay is common[11][20].

-

Stimulation: Add this compound to the wells to stimulate the cells.

-

Measurement: Immediately begin measuring the fluorescence or chemiluminescence signal over time using a plate reader.

-

Data Analysis: The rate and total amount of ROS production can be calculated from the kinetic data.

Conclusion

This compound remains an indispensable tool for dissecting the intricate mechanisms of innate immune activation. Its ability to engage multiple pattern recognition receptors and trigger a cascade of well-defined signaling pathways and cellular responses provides a robust model system for studying inflammation, phagocytosis, and host-pathogen interactions. This technical guide offers a foundational understanding of these processes, supplemented with quantitative data and detailed experimental protocols to aid researchers in their investigations. The continued study of this compound-induced immunity will undoubtedly yield further insights into the fundamental principles of innate host defense and provide valuable knowledge for the development of novel immunomodulatory therapies.

References

- 1. Importance of the Complement Alternative Pathway in Serum Chemotactic Activity during Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dectin-1 activates Syk tyrosine kinase in a dynamic subset of macrophages for reactive oxygen production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualization and Quantification of Phagocytosis by Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-specific mechanics of phagocytosis: protrusive neutrophil response to zymosan differs from the uptake of antibody-tagged pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

- 6. Flow cytometric assay of phagocytic activity of human neutrophils and monocytes in whole blood by neutral red uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Monocyte-Derived Dendritic Cells Produce Millimolar Concentrations of ROS in Phagosomes Per Second - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nrf2 downregulates zymosan-induced neutrophil activation and modulates migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sulforaphane Attenuates Neutrophil ROS Production, MPO Degranulation and Phagocytosis, but Does Not Affect NET Formation Ex Vivo and In Vitro [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Human leukocyte phagocytosis of zymosan particles measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. waseda.elsevierpure.com [waseda.elsevierpure.com]

Zymosan A Signaling in Dendritic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosan A, a cell wall preparation from Saccharomyces cerevisiae, is a potent activator of the innate immune system, particularly dendritic cells (DCs). As key antigen-presenting cells, DCs orchestrate the adaptive immune response. Understanding the intricate signaling pathways triggered by this compound in DCs is crucial for the development of novel adjuvants, immunotherapies, and anti-fungal drugs. This technical guide provides an in-depth overview of the core signaling cascades initiated by this compound in dendritic cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound is primarily composed of β-glucans and mannans, which are recognized by distinct pattern recognition receptors (PRRs) on the surface of DCs. The engagement of these receptors initiates a complex network of intracellular signaling events, leading to DC maturation, cytokine production, and the subsequent priming of T cell responses.

Core Signaling Pathways

This compound concurrently activates multiple signaling pathways in dendritic cells, primarily through Toll-like receptor 2 (TLR2) and Dectin-1. The integration of these signals determines the ultimate functional outcome of DC activation.

Receptor Engagement

This compound is recognized by a consortium of receptors on the dendritic cell surface:

-

Dectin-1: A C-type lectin receptor that binds to β-glucans.[1][2][3]

-

Toll-like Receptor 2 (TLR2): In cooperation with TLR1 or TLR6, TLR2 recognizes microbial lipoproteins and other components within the zymosan particle.[1][2][4][5]

-

DC-SIGN (CD209): A C-type lectin that recognizes mannan structures on zymosan.[6][7]

Downstream Signaling Cascades

The engagement of TLR2 and Dectin-1 triggers distinct yet synergistic intracellular signaling pathways:

Dectin-1 Signaling:

Upon binding β-glucan, Dectin-1 signaling is initiated through a spleen tyrosine kinase (Syk)-dependent pathway.[8][9][10][11] This leads to the activation of downstream molecules including:

-

Phospholipase Cγ (PLCγ): Activation of PLCγ leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), resulting in protein kinase C (PKC) activation and calcium mobilization.[6][12]

-

Mitogen-Activated Protein Kinases (MAPKs): The Dectin-1 pathway strongly activates the Extracellular signal-regulated kinase (ERK), while also influencing c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][8][12][13] ERK activation is crucial for the production of IL-10 and IL-2.[8]

-

NF-κB Activation: Dectin-1 can induce NF-κB activation through a Syk-dependent CARD9-Bcl10-MALT1 signaling complex.[6][10]

TLR2 Signaling:

TLR2 signaling is initiated upon recognition of zymosan components, leading to the recruitment of the adaptor protein MyD88.[5][8] This triggers a cascade involving:

-

Interleukin-1 Receptor-Associated Kinases (IRAKs): MyD88 recruits and activates IRAK family kinases.[5]

-

TNF Receptor-Associated Factor 6 (TRAF6): Activated IRAKs then engage TRAF6, leading to the activation of downstream kinases.[14]

-

NF-κB Activation: The canonical TLR2 pathway leads to the activation of the IκB kinase (IKK) complex, resulting in the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits p50 and p65.[15][16]

-

MAPK Activation: TLR2 signaling also contributes to the activation of p38 and JNK MAPKs.[13][17]

-

PI3K/Akt and β-catenin Pathway: TLR2 signaling can also activate the PI3K/Akt pathway, which in turn can lead to the activation of the β-catenin/TCF4 pathway, promoting the expression of regulatory molecules like IL-10 and retinoic acid.[18][19]

Synergistic Signaling:

The collaboration between Dectin-1 and TLR2 signaling is essential for a robust and tailored immune response to zymosan.[4][20] For instance, Dectin-1 can enhance TLR2-mediated NF-κB activation.[20][21] The sustained activation of ERK, which is critical for high IL-10 production, is dependent on both TLR2 and Dectin-1 engagement.[1]

Visualizing the Pathways

To illustrate the complex interplay of these signaling molecules, the following diagrams were generated using Graphviz.

// Nodes Zymosan [label="this compound\n(β-glucan, Mannan)", fillcolor="#FBBC05", fontcolor="#202124"]; Dectin1 [label="Dectin-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR2_6 [label="TLR2/TLR6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DC_SIGN [label="DC-SIGN", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Syk [label="Syk", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, p38, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Dectin [label="NF-κB\n(CARD9-Bcl10-MALT1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRAKs [label="IRAKs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_TLR [label="NF-κB\n(IKK complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_catenin [label="β-catenin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Cytokine Production\n(↑IL-10, ↓IL-12, ↓IL-6)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Maturation [label="DC Maturation\n(↑CD80, ↑CD86, ↑CD83)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Zymosan -> Dectin1; Zymosan -> TLR2_6; Zymosan -> DC_SIGN; Dectin1 -> Syk; Syk -> PLCg; Syk -> MAPK; Syk -> NFkB_Dectin; TLR2_6 -> MyD88; MyD88 -> IRAKs; IRAKs -> TRAF6; TRAF6 -> NFkB_TLR; TRAF6 -> MAPK; TLR2_6 -> PI3K_Akt; PI3K_Akt -> beta_catenin; PLCg -> Cytokines; MAPK -> Cytokines; NFkB_Dectin -> Cytokines; NFkB_TLR -> Cytokines; beta_catenin -> Cytokines; MAPK -> Maturation; NFkB_TLR -> Maturation; } .dot

// Nodes beta_glucan [label="β-glucan\n(from Zymosan)", fillcolor="#FBBC05", fontcolor="#202124"]; Dectin1 [label="Dectin-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Syk [label="Syk", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CARD9_complex [label="CARD9-Bcl10-MALT1\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges beta_glucan -> Dectin1; Dectin1 -> Syk; Syk -> PLCg; Syk -> CARD9_complex; Syk -> ERK; CARD9_complex -> NFkB; PLCg -> Gene_Expression; ERK -> Gene_Expression; NFkB -> Gene_Expression; } .dot

// Nodes Zymosan_ligand [label="Zymosan Ligands", fillcolor="#FBBC05", fontcolor="#202124"]; TLR2_6 [label="TLR2/TLR6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRAKs [label="IRAKs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK_complex [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Zymosan_ligand -> TLR2_6; TLR2_6 -> MyD88; MyD88 -> IRAKs; IRAKs -> TRAF6; TRAF6 -> IKK_complex; TRAF6 -> MAPK; IKK_complex -> NFkB; NFkB -> Gene_Expression; MAPK -> Gene_Expression; } .dot

Data Presentation

Cytokine Production by Dendritic Cells in Response to this compound

The cytokine profile induced by this compound in dendritic cells is characterized by high levels of the anti-inflammatory cytokine IL-10 and low levels of the pro-inflammatory cytokines IL-12p70 and IL-6.[1][2][22] This unique cytokine signature has profound implications for the subsequent adaptive immune response.

| Cytokine | Response to this compound | Key Signaling Pathways | Reference |

| IL-10 | Robustly induced | Dectin-1, TLR2, ERK, PI3K/Akt, β-catenin | [1][2][8][18] |

| IL-12p70 | Barely detectable or low | Suppressed by high IL-10 | [1][2] |

| IL-6 | Low levels | Suppressed by high IL-10 | [1][2] |

| TNF-α | Induced | Dectin-1, TLR2, NF-κB | [1][10][15] |

| IL-2 | Induced | Dectin-1, Syk, ERK | [8][10] |

| TGF-β | Induced in splenic macrophages | - | [1][22] |

Dendritic Cell Maturation Markers

This compound induces the maturation of dendritic cells, leading to the upregulation of co-stimulatory molecules necessary for T cell activation.[1]

| Surface Marker | Function | Expression upon this compound Stimulation | Reference |

| CD80 (B7-1) | Co-stimulation of T cells | Upregulated | [1] |

| CD86 (B7-2) | Co-stimulation of T cells | Upregulated | [1] |

| CD83 | Maturation marker | Upregulated | [1] |

Experimental Protocols

Dendritic Cell Culture and Stimulation

Objective: To generate and stimulate dendritic cells for the analysis of signaling pathways and functional responses.

Methodology:

-

Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats by Ficoll-Paque density gradient centrifugation. Monocytes are then purified by positive selection using CD14 magnetic beads.

-

Differentiation of Monocyte-Derived Dendritic Cells (mo-DCs): Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 5-7 days.

-

Stimulation: Immature mo-DCs are harvested and seeded in fresh culture plates. Cells are then stimulated with this compound (typically 10-100 µg/mL) for various time points depending on the downstream application (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine analysis).

Analysis of Protein Phosphorylation by Western Blotting

Objective: To detect the activation of key signaling proteins through phosphorylation.

Methodology:

-

Cell Lysis: Following stimulation, DCs are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-ERK, phospho-Syk).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

Total Protein Control: To ensure equal loading, the membrane is stripped and re-probed with an antibody against the total form of the protein of interest or a housekeeping protein like β-actin.

Measurement of Cytokine Production by ELISA

Objective: To quantify the concentration of cytokines secreted by DCs in response to this compound.

Methodology:

-

Sample Collection: Cell culture supernatants are collected after 24 hours of stimulation with this compound.

-

ELISA Procedure:

-

An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-10) overnight at 4°C.

-

The plate is washed and blocked to prevent non-specific binding.

-

Culture supernatants and a standard curve of known cytokine concentrations are added to the wells and incubated.

-

After washing, a biotinylated detection antibody is added.

-

Following another wash, avidin-HRP is added.

-

A substrate solution is added, and the color development is stopped with a stop solution.

-

The absorbance is read at 450 nm using a microplate reader.

-

-

Data Analysis: The concentration of the cytokine in the samples is calculated by interpolating from the standard curve.

Analysis of DC Maturation by Flow Cytometry

Objective: To assess the expression of cell surface markers associated with DC maturation.

Methodology:

-

Cell Staining: After 24 hours of stimulation, DCs are harvested and washed. The cells are then incubated with fluorescently labeled antibodies against surface markers (e.g., FITC-CD80, PE-CD86, APC-CD83) for 30 minutes on ice in the dark.

-

Data Acquisition: Stained cells are washed and resuspended in FACS buffer. Data is acquired on a flow cytometer.

-

Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are determined using flow cytometry analysis software.

Conclusion

This compound induces a complex and tightly regulated signaling network in dendritic cells, culminating in a unique cellular response characterized by high IL-10 production and DC maturation. The interplay between the Dectin-1 and TLR2 pathways is central to this process. A thorough understanding of these signaling events, facilitated by the experimental approaches detailed in this guide, is paramount for harnessing the immunomodulatory properties of this compound and other fungal-derived products for therapeutic applications. This guide provides a foundational framework for researchers to investigate these pathways and their implications in health and disease.

References

- 1. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]

- 3. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. The Role of TLR2 in Infection and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulated recruitment of DC-SIGN to cell-cell contact regions during zymosan-induced human dendritic cell aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syk-dependent ERK activation regulates IL-2 and IL-10 production by DC stimulated with zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stimulation of dendritic cells via the dectin-1/Syk pathway allows priming of cytotoxic T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathogen size alters C-type lectin receptor signaling in dendritic cells to influence CD4 Th9 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential role of MAPK signaling in human dendritic cell maturation and Th1/Th2 engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Zymosan and PMA activate the immune responses of Mutz3-derived dendritic cells synergistically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evodiamine Inhibits Zymosan-Induced Inflammation In Vitro and In Vivo: Inactivation of NF-κB by Inhibiting IκBα Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toll-like receptor 2 (TLR2) and TLR4 differentially activate human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TLR2-dependent activation of β-catenin pathway in dendritic cells induces regulatory responses and attenuates autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Zymosan A-Induced NLRP3 Inflammasome Activation Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosan A, a polysaccharide-rich preparation derived from the cell wall of Saccharomyces cerevisiae, is a potent immunomodulatory agent widely utilized to study innate immune responses to fungal pathogens.[1][2] It serves as a classic stimulus for activating the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a multi-protein complex crucial for host defense and inflammation.[1][2][3] Activation of the NLRP3 inflammasome by this compound initiates a signaling cascade that results in the maturation and secretion of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3][4][5] Understanding the molecular intricacies of this pathway is vital for research into fungal infections, sterile inflammatory diseases, and the development of targeted therapeutics. This guide provides an in-depth overview of the core signaling events, quantitative data, and key experimental protocols for studying this compound-induced inflammasome activation.

Core Signaling Pathway

The activation of the NLRP3 inflammasome by this compound is typically described as a two-step process, involving a priming signal (Signal 1) and an activation signal (Signal 2).

Signal 1: Priming

The priming phase is initiated by the recognition of this compound's molecular patterns by pattern recognition receptors (PRRs) on the surface of innate immune cells, primarily macrophages and dendritic cells.

-

Receptor Recognition: Zymosan is recognized by a combination of receptors, including Toll-like Receptor 2 (TLR2), TLR6, and the C-type lectin receptor Dectin-1.[1][2][6][7]

-

NF-κB Activation: TLR2, in conjunction with TLR6, signals through the MyD88 adaptor protein, leading to the activation of the transcription factor NF-κB.[1] Dectin-1 signaling, mediated by the spleen tyrosine kinase (Syk), also contributes to NF-κB activation.[8][9][10]

-

Upregulation of Inflammasome Components: Activated NF-κB translocates to the nucleus and drives the transcription of key inflammasome components, most notably NLRP3 itself and the precursor form of IL-1β, pro-IL-1β.[11][12] This upregulation is essential for a robust inflammasome response.

Signal 2: Activation

Following priming, a second signal triggers the assembly and activation of the inflammasome complex. This compound can induce several downstream events that serve as this activation signal.

-

Potassium (K+) Efflux: A decrease in intracellular potassium concentration is a common and critical trigger for NLRP3 activation.[1][3] this compound stimulation can induce K+ efflux, although the precise channel remains under investigation.

-

Reactive Oxygen Species (ROS) Production: Dectin-1 engagement and subsequent Syk activation can lead to the production of mitochondrial ROS.[10][13][14] ROS are thought to facilitate NLRP3 activation, potentially through modifications of NLRP3 or associated proteins.

-

Metabolic Changes: this compound has been shown to induce a rapid drop in intracellular ATP concentration, which coincides with caspase-1 activation.[1][15] This metabolic dysfunction is recognized as a cellular stress signal that contributes to inflammasome activation.

Inflammasome Assembly and Caspase-1 Activation

The convergence of activation signals leads to the assembly of the canonical NLRP3 inflammasome.

-

NLRP3 Oligomerization: Activated NLRP3 monomers undergo a conformational change and oligomerize.[4]

-

ASC Recruitment and Speck Formation: Oligomerized NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) through homotypic pyrin domain (PYD) interactions.[4] ASC then rapidly polymerizes into a large, single macromolecular structure known as the "ASC speck".[16][17][18]

-

Pro-Caspase-1 Recruitment and Autocatalysis: The ASC speck serves as a scaffold to recruit pro-caspase-1 via CARD-CARD interactions.[16][17] The high local concentration of pro-caspase-1 molecules facilitates their proximity-induced auto-cleavage into the active p20 and p10 subunits, which form the catalytically active caspase-1 enzyme.[4][19]

Effector Functions

Active caspase-1 is a cysteine protease that cleaves specific substrates to mediate the downstream inflammatory effects.

-

Cytokine Maturation: Caspase-1 cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell.[3][20][21]

-

Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD).[4][5] The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that disrupt the osmotic gradient, leading to cell swelling, lysis, and the release of cellular contents, including mature IL-1β.[5][21] This inflammatory form of programmed cell death is termed pyroptosis.

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Quantitative Data Summary

The following tables summarize typical quantitative parameters used and observed in this compound-induced inflammasome studies.

Table 1: this compound Stimulation Parameters for In Vitro Macrophage Assays

| Parameter | Typical Range | Cell Type(s) | Notes |

| Concentration | 100 - 500 µg/mL | BMDMs, THP-1, Peritoneal Macrophages | Dose-dependent effects on cytokine release are commonly observed. |

| Incubation Time | 4 - 24 hours | BMDMs, THP-1, Peritoneal Macrophages | Time-course experiments are crucial to capture peak cytokine production. |

| Priming Agent (Optional) | LPS (100 ng/mL - 1 µg/mL) for 3-4 hours | BMDMs, THP-1 | While Zymosan can provide both signals, pre-priming with LPS can yield a more robust and synchronized response.[22][23] |

Table 2: Representative Readouts of NLRP3 Inflammasome Activation

| Analyte | Method | Typical Result | Notes |

| IL-1β Secretion | ELISA | pg/mL to ng/mL range | Measured in cell culture supernatant. Highly dependent on cell type, density, and stimulation conditions.[21] |

| Caspase-1 Activation | Western Blot | Detection of cleaved p20 subunit | Analyzed from both cell lysate and precipitated supernatant. |

| ASC Oligomerization | Microscopy / Flow Cytometry | Formation of a single, large perinuclear "speck" per cell | A hallmark of inflammasome activation.[16][17][18][24] |

| Cell Death (Pyroptosis) | LDH Release Assay | Increased LDH in supernatant | Measures loss of plasma membrane integrity.[22][25] |

Key Experimental Protocols

This section provides detailed methodologies for core experiments used to investigate the this compound-induced inflammasome pathway.

Caption: General experimental workflow for inflammasome activation analysis.

Cell Culture and Stimulation

This protocol describes the preparation and stimulation of bone marrow-derived macrophages (BMDMs).

-

Cell Preparation:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells for 6-7 days in DMEM containing 10% FBS, penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) to differentiate them into macrophages.[25]

-

On day 6, harvest the differentiated BMDMs and seed them into appropriate culture plates (e.g., 1 x 10^6 cells/well in a 12-well plate). Allow cells to adhere overnight.[25]

-

-

Priming and Stimulation:

-

Replace the medium with fresh DMEM. Prime the cells with LPS (e.g., 500 ng/mL) for 3 hours.[22]

-

Following priming, remove the medium and add fresh, serum-free medium containing this compound (e.g., 200 µg/mL).

-

Incubate for the desired time (e.g., 6 hours for caspase-1 cleavage, 16-24 hours for IL-1β secretion).

-

Western Blot for Caspase-1 Cleavage

This protocol is for detecting the active p20 subunit of caspase-1.

-

Sample Collection: After stimulation, carefully collect the cell culture supernatant. To capture secreted proteins, precipitate the supernatant proteins using methods like TCA precipitation. Lyse the adherent cells directly in the well with 1X SDS sample buffer.[26]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein from cell lysates and the concentrated supernatant onto a 12-15% polyacrylamide gel. Run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For larger proteins like NLRP3 (~118 kDa), use a lower percentage gel (<8%) and optimize transfer conditions.[27][28]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[26]

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of mouse caspase-1 (e.g., Casper-1 clone) overnight at 4°C with gentle agitation.[26]

-

Wash the membrane three times with TBST for 5 minutes each.[26]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

ELISA for Secreted IL-1β

This protocol outlines the steps for a sandwich ELISA to quantify IL-1β in the supernatant.[21][29]

-

Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for IL-1β. Incubate overnight at 4°C.[29]

-

Washing and Blocking: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[29]

-

Sample and Standard Incubation: Add standards (recombinant IL-1β of known concentrations) and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for IL-1β and incubate for 1-2 hours at room temperature.[30]

-

Enzyme Conjugate: Wash the plate. Add an enzyme conjugate, such as Streptavidin-HRP, and incubate for 20-45 minutes at room temperature.[30][31]

-

Substrate Addition: Wash the plate. Add a chromogenic substrate, such as TMB (3,3’,5,5’-Tetramethylbenzidine). Incubate in the dark for 15-30 minutes, allowing color to develop.[30][31]

-

Stop Reaction and Read: Stop the reaction by adding a stop solution (e.g., 1M H₃PO₄ or 2N H₂SO₄).[29] Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of IL-1β in the samples.

Immunofluorescence for ASC Speck Visualization

This protocol is for visualizing ASC specks using confocal microscopy.[16][17][32]

-

Cell Seeding: Seed BMDMs or other suitable cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

-

Stimulation: Prime and stimulate the cells with this compound as described in Protocol 4.1.

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., PBS with 5% normal goat serum) for 1 hour.[22]

-

Incubate with a primary antibody against ASC (e.g., Rabbit anti-ASC) diluted in blocking buffer, typically overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1 hour at room temperature, protected from light.[32]

-

-

Nuclear Staining and Mounting:

-

Wash three times with PBS.

-

Stain nuclei with DAPI (1 µg/mL in PBS) for 5-10 minutes.[32]

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging: Visualize the cells using a confocal microscope. ASC specks will appear as a single, bright, dot-like structure within the cytoplasm of activated cells.[16]

Caption: Logical model of the two-signal requirement for NLRP3 activation.

References

- 1. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 6. Zymosan Particle-Induced Hemodynamic, Cytokine and Blood Cell Changes in Pigs: An Innate Immune Stimulation Model with Relevance to Cytokine Storm Syndrome and Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The dectin-1/inflammasome pathway is responsible for the induction of protective T-helper 17 responses that discriminate between yeasts and hyphae of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Dexamethasone induced Dectin-1 activation enhances NLRP3 inflammasome activation [frontiersin.org]

- 10. Expression of dectin-1 and enhanced activation of NALP3 inflammasome are associated with resistance to paracoccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inflammasome Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 12. mdpi.com [mdpi.com]

- 13. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]

- 15. aminer.org [aminer.org]

- 16. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]

- 19. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]

- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 23. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood [mdpi.com]

- 25. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bb-china.net [bb-china.net]

- 27. docs.abcam.com [docs.abcam.com]

- 28. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]

- 29. IL-1β and IL-18 ELISA [bio-protocol.org]

- 30. raybiotech.com [raybiotech.com]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. benchchem.com [benchchem.com]

The Impact of Zymosan A on Neutrophil Function and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosan A, a glucan-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae, is a potent activator of the innate immune system. It serves as a valuable tool in immunological research to study pattern recognition receptor (PRR) signaling and the subsequent activation of phagocytic cells, particularly neutrophils. This technical guide provides an in-depth overview of the multifaceted effects of this compound on neutrophil function, detailing the underlying signaling pathways, experimental protocols for its study, and a summary of key quantitative findings.

Core Mechanisms of this compound Recognition by Neutrophils

Neutrophils recognize this compound through a cooperative engagement of multiple PRRs. The primary receptors involved are Toll-like receptor 2 (TLR2) and Dectin-1.[1][2][3][4]

-

Toll-like Receptor 2 (TLR2): As a key receptor for various microbial components, TLR2 on the neutrophil surface recognizes the protein and mannan components of this compound.[2][4]

-

Dectin-1: This C-type lectin receptor specifically binds to the β-glucan structures abundant in the this compound particle core.[1][3]